molecular formula C13H16FNO B7516386 N-cyclopentyl-3-fluoro-N-methylbenzamide

N-cyclopentyl-3-fluoro-N-methylbenzamide

Cat. No.: B7516386
M. Wt: 221.27 g/mol
InChI Key: WTNDMEWTIYCUMZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C13H16FNO and a molecular weight of 221.27 g/mol. This substituted benzamide features a cyclopentyl group and a methyl group attached to the nitrogen atom of the amide functional group, and a fluorine atom at the meta-position of the benzene ring. The incorporation of fluorine into organic compounds is a well-established strategy in medicinal chemistry, as the fluorine atom can significantly influence a molecule's biological activity, metabolic stability, and membrane permeability due to its high electronegativity and small atomic radius . Fluorinated molecules are prevalent in the development of pharmaceuticals and agrochemicals . Specifically, cyclopentylbenzamide derivatives have been investigated for their potential in the treatment of central nervous system disorders, such as psychotic and cognitive disorders . As a fluorinated benzamide, this compound serves as a valuable building block and intermediate in synthetic organic chemistry. Researchers can utilize it in the exploration of structure-activity relationships (SAR), particularly in the design of novel molecules for pharmacological screening. The compound is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopentyl-3-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-15(12-7-2-3-8-12)13(16)10-5-4-6-11(14)9-10/h4-6,9,12H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNDMEWTIYCUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The following table compares key structural and physicochemical features of N-cyclopentyl-3-fluoro-N-methylbenzamide with similar compounds:

Compound Name Substituents (Benzamide Core) Nitrogen Substituents Molecular Weight (g/mol) LogP (Predicted) Key Applications/Properties
This compound 3-Fluoro N-Cyclopentyl, N-Methyl ~263.3* ~3.2* Potential agrochemical/medicinal use
DEET (N,N-Diethyl-3-methylbenzamide) 3-Methyl N,N-Diethyl 191.27 2.0 Insect repellent
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide 2-Hydroxy, 4-Cl, 3-CF₃ N-Phenyl 329.72 4.1 Agrochemical intermediates
3-Fluoro-N-hydroxy-N-phenylbenzamide 3-Fluoro N-Hydroxy, N-Phenyl 231.22 2.86 Chelation agents, catalysis
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-Nitro N-(3-Chlorophenethyl) 304.73 3.5 Antimicrobial research

*Estimated based on structural analogs.

Key Observations:
  • Fluorine vs.
  • Cyclopentyl-Methylamine Group : This substituent likely increases lipophilicity (higher LogP) compared to DEET’s diethyl group, which may enhance membrane permeability but reduce aqueous solubility .
  • Metabolic Stability : Fluorinated benzamides (e.g., 3-fluoro-N-hydroxy-N-phenylbenzamide) exhibit slower hepatic clearance due to fluorine’s resistance to oxidative metabolism .

Pharmacological and Agrochemical Relevance

  • DEET Analogy : Unlike DEET, the cyclopentyl-methyl group in the target compound may reduce dermal absorption, mitigating neurotoxic risks associated with excessive DEET exposure .
  • Antimicrobial Potential: Structural similarities to N-(3-chlorophenethyl)-4-nitrobenzamide suggest possible antimicrobial activity, though fluorine’s electron-withdrawing effects may alter target binding .
  • Herbicide/Pesticide Applications : Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) highlight benzamides’ role in agrochemistry; the target compound’s fluorine and cyclopentyl groups could optimize soil persistence or target specificity .

Preparation Methods

Key Intermediates and Their Roles

  • 3-Fluorobenzoic acid : Serves as the aromatic backbone, providing the fluorine substituent at the meta position.

  • N-Methylcyclopentylamine : Introduces the cyclopentyl and methyl groups onto the amide nitrogen.

  • Coupling agents : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation under mild conditions.

Direct Amidation via Carbodiimide-Mediated Coupling

The most widely reported method involves activating 3-fluorobenzoic acid with EDC or similar carbodiimide reagents, followed by reaction with N-methylcyclopentylamine.

Experimental Procedure and Optimization

Example protocol (adapted from):

  • Activation : 3-Fluorobenzoic acid (214.1 mmol) is dissolved in dichloromethane (DCM, 300 mL). EDC·HCl (235 mmol) and N-methylcyclopentylamine (235 mmol) are added at 0°C under nitrogen.

  • Reaction : The mixture is stirred at room temperature for 3 hours.

  • Workup : The solution is diluted with water, extracted with DCM, dried over Na₂SO₄, and concentrated.

  • Purification : Column chromatography (n-heptane/ethyl acetate) yields the product (61% yield).

Critical parameters:

  • Solvent choice : DCM minimizes side reactions compared to polar solvents like DMSO.

  • Stoichiometry : A 1:1.1 ratio of acid to amine ensures complete conversion.

  • Temperature : Room temperature avoids decomposition of sensitive intermediates.

Acid Chloride Route for Enhanced Reactivity

Converting 3-fluorobenzoic acid to its acid chloride prior to amidation improves electrophilicity, particularly for sterically hindered amines like N-methylcyclopentylamine.

Synthesis of 3-Fluorobenzoyl Chloride

  • Chlorination : 3-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in DCM under reflux.

  • Isolation : Excess reagent is removed under vacuum, yielding the acid chloride as a pale-yellow liquid.

Amide Formation

Procedure:

  • The acid chloride is added dropwise to a solution of N-methylcyclopentylamine and triethylamine (TEA) in DCM at 0°C.

  • After stirring at room temperature for 12 hours, the mixture is washed with HCl (1M) and NaHCO₃, then purified via crystallization (ethyl acetate/n-heptane).

Advantages:

  • Higher yields (75–85%) compared to carbodiimide methods.

  • Reduced reaction time (12 hours vs. 24–75 hours).

Microwave-Assisted Synthesis for Rapid Amidation

Modern techniques leverage microwave irradiation to accelerate amide bond formation.

Optimized Conditions

  • Reagents : 3-Fluorobenzoic acid, N-methylcyclopentylamine, EDC·HCl, hydroxybenzotriazole (HOBt).

  • Solvent : Dimethylformamide (DMF).

  • Microwave settings : 100°C, 150 W, 20 minutes.

  • Yield : 78% after silica gel purification.

Benefits:

  • 10-fold reduction in reaction time.

  • Improved reproducibility for high-throughput applications.

Comparative Analysis of Preparation Methods

MethodYield (%)TimePurity (%)Scalability
EDC-mediated coupling61–86.53–75 h95–99Moderate
Acid chloride route75–8512 h97–99High
Microwave-assisted780.3 h98Low

Key observations:

  • The acid chloride method offers the best balance of yield and scalability.

  • Microwave synthesis is ideal for small-scale, rapid production but requires specialized equipment.

Troubleshooting Common Synthetic Challenges

Low Yields in Carbodiimide Reactions

  • Cause : Incomplete activation of the carboxylic acid.

  • Solution : Add catalytic HOBt or NHS to stabilize the active intermediate.

Purification Difficulties

  • Issue : Co-elution of unreacted amine with the product.

  • Fix : Employ gradient elution (n-heptane to ethyl acetate) during column chromatography.

Steric Hindrance Effects

  • Mitigation : Use excess amine (1.5 equiv) and extend reaction time to 24 hours .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-cyclopentyl-3-fluoro-N-methylbenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves amide bond formation between 3-fluorobenzoic acid derivatives and N-methylcyclopentylamine. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI coupling agents) and controlling temperature (0–25°C) to minimize side reactions. Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 amine:acid) are critical for achieving >75% yields. Purification via column chromatography with ethyl acetate/hexane gradients ensures purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Look for the fluorine-induced splitting in aromatic protons (δ 6.8–7.5 ppm) and methyl group signals (N–CH3 at δ 2.8–3.1 ppm). Cyclopentyl protons appear as multiplet clusters (δ 1.5–2.0 ppm) .
  • FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and C–F vibration at 1220–1150 cm⁻¹ .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 250.3 (calculated) with fragmentation peaks indicating cyclopentyl and methyl loss .

Q. How can researchers address solubility challenges for in vitro assays involving this compound?

  • Methodological Answer :

SolventConcentration (mM)Stability (24h)Notes
DMSO50>90%Preferred for cell-based assays
Ethanol2080%Limited biocompatibility
PEG-4003085%Useful for oral dosing studies
  • Sonication (30 min) or gentle heating (40°C) enhances dissolution. Avoid aqueous buffers without co-solvents due to low intrinsic solubility (<0.1 mg/mL) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer :

  • Dose-Response Validation : Perform EC50/IC50 curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity.
  • Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity (KD) to proposed targets (e.g., GPCRs or kinases). Discrepancies may arise from off-target effects or assay interference (e.g., fluorescence quenching) .
  • Metabolite Screening : LC-MS/MS can identify active metabolites in hepatic microsomes that may contribute to observed effects .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., COX-2 or β-secretase). Focus on hydrophobic pockets accommodating the cyclopentyl group and hydrogen bonds with the amide moiety.
  • QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with activity to prioritize fluorination at meta vs. para positions .
  • ADMET Prediction : Tools like SwissADME predict logP (optimal 2–3) and CYP450 inhibition risks to avoid off-target toxicity .

Q. What experimental approaches can elucidate the role of the cyclopentyl group in modulating the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize deuterated cyclopentyl analogs to track metabolic stability via LC-MS in liver microsomes.
  • Comparative PK Studies : Administer analogs with cyclohexyl or tert-butyl groups in rodent models; measure t1/2, Cmax, and AUC to assess steric effects on absorption and clearance .
  • Crystal Structure Analysis : X-ray diffraction of the compound bound to serum albumin reveals binding sites influencing plasma protein affinity .

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